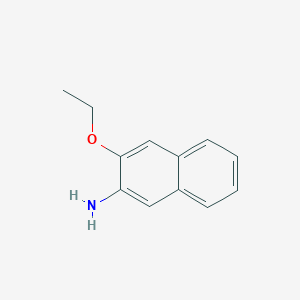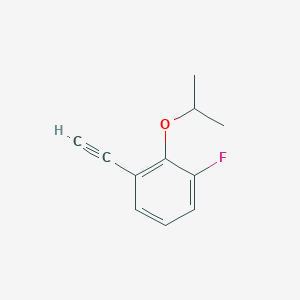
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is a compound of interest in various fields of chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 1-bromo-3-chloropropane, the piperidine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst in the presence of a base.
Attachment of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl group can enhance the compound’s stability and bioavailability, while the ethynyl group can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine: Similar structure but with the ethynyl group at a different position.
1-(Cyclopropanesulfonyl)-3-propynylpiperidine: Similar but with a propynyl group instead of an ethynyl group.
1-(Cyclopropanesulfonyl)-3-phenylpiperidine: Similar but with a phenyl group instead of an ethynyl group.
Uniqueness
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is unique due to the combination of the cyclopropanesulfonyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
1-cyclopropylsulfonyl-3-ethynylpiperidine |
InChI |
InChI=1S/C10H15NO2S/c1-2-9-4-3-7-11(8-9)14(12,13)10-5-6-10/h1,9-10H,3-8H2 |
Clé InChI |
YLDQMXOUEJVDGK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCCN(C1)S(=O)(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)


![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)

